molecular formula C16H18BrN5O2S B2752743 5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide CAS No. 1797647-85-8

5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide

Cat. No.: B2752743
CAS No.: 1797647-85-8
M. Wt: 424.32
InChI Key: VFGNXFJCKGHCLY-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . These derivatives have been studied for their potential antimicrobial activity, particularly against Gram-positive bacteria .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using 1H NMR spectra. For example, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carbonyl possess characteristic signals: The singlet signal for the NH group is in the range of 12.10–12.87 ppm and the singlet signal for the =CH group is at δ 8.06–8.63 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The successful conduction of these reactions is confirmed by the characteristic signals in the 1H NMR spectra .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with structures similar to the specified chemical have been investigated for their antimicrobial and antifungal properties. For instance, derivatives of nicotinic acid, including those incorporating 1,3,4-thiadiazole, have been synthesized and tested against various bacterial and fungal species, showing promising results comparable to standard drugs (Patel & Shaikh, 2010).

Anticancer Potential

Several studies have explored the anticancer activities of compounds bearing resemblance in structural motifs to the mentioned chemical, particularly those containing thiazole and thiadiazole rings. These compounds have demonstrated significant in vitro efficacy against various cancer cell lines, suggesting their potential as leads for developing potent anti-tumor agents (Paulrasu et al., 2014).

Herbicidal Applications

Research into the herbicidal activity of nicotinic acid derivatives has identified compounds with excellent efficacy against certain plant species. This includes N-(arylmethoxy)-2-chloronicotinamides, which have shown significant potential as natural-product-based herbicides (Yu et al., 2021).

Structural and Spectroscopic Analysis

The structural and spectroscopic characterization of nicotinamides and related compounds, including studies utilizing X-ray crystallography, NMR, UV-Visible, and IR spectroscopies, contributes to our understanding of their chemical properties and potential biological activities. This foundational knowledge is crucial for the development of new compounds with desired therapeutic effects (Burnett et al., 2015).

Safety and Hazards

The safety and hazards associated with similar compounds, such as 2-Bromo-5-methyl-1,3,4-thiadiazole, include acute toxicity when ingested (Acute Tox. 4 Oral), eye irritation (Eye Irrit. 2), skin irritation (Skin Irrit. 2), and specific target organ toxicity following single exposure (STOT SE 3) .

Future Directions

The future research directions for these compounds could involve further exploration of their antimicrobial activity, particularly against antibiotic-resistant strains of bacteria . Additionally, the synthesis methods could be optimized to improve yield and purity .

Properties

IUPAC Name

5-bromo-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O2S/c1-10-14(25-21-20-10)16(24)22-4-2-11(3-5-22)7-19-15(23)12-6-13(17)9-18-8-12/h6,8-9,11H,2-5,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGNXFJCKGHCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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